molecular formula C7H14O5 B1614612 Bis(2-methoxyethyl) carbonate CAS No. 626-84-6

Bis(2-methoxyethyl) carbonate

Cat. No.: B1614612
CAS No.: 626-84-6
M. Wt: 178.18 g/mol
InChI Key: STLGQBDVSTWGIP-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) carbonate: is an organic compound with the molecular formula C7H14O5. It is a linear carbonate ester, often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its high flash point and stability, making it a valuable component in the formulation of nonflammable electrolytes for lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) carbonate can be synthesized through the oxidative carbonylation of 2-methoxyethanol. This process typically involves the use of selenium (Se) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, usually at 50°C, with a substrate-to-catalyst ratio of 100:1 or 50:1 .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene processes. These methods are preferred due to their cost-effectiveness and safety compared to traditional phosgene-based processes. The oxidative carbonylation method using copper halide-based catalysts is one such example, although it has limitations such as reactor corrosion and low yield .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) carbonate primarily undergoes nucleophilic substitution reactions. It can also participate in oxidative carbonylation reactions, where it acts as both a nucleophile and a hydrogen bond acceptor .

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is this compound itself. In some cases, other dialkyl carbonates may also be produced, depending on the specific alcohols used in the reaction .

Mechanism of Action

The mechanism by which bis(2-methoxyethyl) carbonate exerts its effects involves its role as a nucleophile and hydrogen bond acceptor. In oxidative carbonylation reactions, DMAP acts as both a nucleophile and a hydrogen bond acceptor, enhancing the nucleophilicity of alcohols and promoting the formation of this compound . This dual functionality is responsible for the compound’s remarkable productivity in these reactions.

Comparison with Similar Compounds

Uniqueness: Bis(2-methoxyethyl) carbonate stands out due to its high flash point and stability, making it particularly suitable for use in nonflammable electrolytes for lithium-ion batteries. Its ability to act as both a nucleophile and hydrogen bond acceptor also sets it apart from other similar compounds .

Properties

IUPAC Name

bis(2-methoxyethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGQBDVSTWGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978172
Record name Bis(2-methoxyethyl) carbonate
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-84-6
Record name Ethanol, 2-methoxy-, carbonate (2:1)
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Record name Bis(2-methoxyethyl) carbonate
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Record name Bis(2-methoxyethyl) carbonate
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Record name Bis(2-methoxyethyl) carbonate
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Synthesis routes and methods

Procedure details

A total of 76.1 grams (1 mole) of 2-methoxyethanol, 67.6 grams (0.75 moles) of dimethyl carbonate, and 0.5 grams of dibutyltin dimethoxide were combined in a 250 milliliter round bottom three-neck flask equipped with a straight distillation head and a magnetic stirrer. The flask contents were heated to reflux at an initial temperature of 73° C. at the head and 102° C. in the kettle. After 7 minutes at reflux, a methanol/dimethyl carbonate azeotrope was slowly removed overhead. A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature rose to 145° C. After this time, the flask contents were cooled and put under vacuum. The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg. A total of 77.98 grams (87.5 percent yield) of bis(2-methoxyethyl)carbonate was obtained at a purity of greater than 99 percent as analyzed by capillary gas chromatography on a DB-1701 column.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
methanol dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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